molecular formula C8H5F3O3 B2419983 2-Hydroxy-6-(trifluoromethoxy)benzaldehyde CAS No. 1261500-70-2

2-Hydroxy-6-(trifluoromethoxy)benzaldehyde

Cat. No.: B2419983
CAS No.: 1261500-70-2
M. Wt: 206.12
InChI Key: UVRULUZOERPFTP-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5F3O3 It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethoxy group (-OCF3) attached to a benzaldehyde core

Scientific Research Applications

2-Hydroxy-6-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H315, H318, and H335 . This means it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group onto a benzaldehyde derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-hydroxybenzaldehyde is reacted with a trifluoromethoxy reagent under controlled conditions. The reaction may require the use of a base and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
  • 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde
  • 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde

Uniqueness

2-Hydroxy-6-(trifluoromethoxy)benzaldehyde is unique due to the position of the trifluoromethoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties and chemical behavior compared to its analogs .

Properties

IUPAC Name

2-hydroxy-6-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRULUZOERPFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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